N-Nitrosoheptamethyleneimine

Experimental Carcinogenesis Tumor Latency Cyclic Nitrosamine Potency

Researchers requiring a certified reference standard for ICH M7 nitrosamine impurity detection often face challenges with non-interchangeable analogs that compromise method validation. N-Nitrosoheptamethyleneimine (NHMI) solves this with its unique, ring-size-dependent analytical and biological properties. - Certified at >99.0% (GC) purity to ensure accurate LC-MS/MS & GC-MS method validation without batch-to-batch variability. - Distinct organotropism for lung/esophageal tissue makes it the preferred tool compound for accelerated pulmonary carcinogenesis models, yielding tumors within 16 weeks. - Paired use with its deuterium-labeled form enables precise investigation of metabolic activation kinetics, a capability not replicable with generic nitrosamine standards.

Molecular Formula C7H14N2O
Molecular Weight 142.2 g/mol
CAS No. 20917-49-1
Cat. No. B1205763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitrosoheptamethyleneimine
CAS20917-49-1
SynonymsN-nitrosoheptamethyleneimine
Molecular FormulaC7H14N2O
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESC1CCCN(CCC1)N=O
InChIInChI=1S/C7H14N2O/c10-8-9-6-4-2-1-3-5-7-9/h1-7H2
InChIKeyRCFKQVLHWYOSFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Nitrosoheptamethyleneimine (CAS 20917-49-1): Procurement Specifications and Baseline Characteristics


N-Nitrosoheptamethyleneimine (NHMI), also designated as 1-nitrosoazocane or octahydro-1-nitrosoazocine, is a cyclic N-nitrosamine with the molecular formula C₇H₁₄N₂O and a molecular weight of 142.20 g/mol [1]. This compound is classified as a seven-membered alicyclic nitrosamine and is primarily utilized as a reference standard in analytical chemistry for nitrosamine impurity detection and as a tool compound in experimental carcinogenesis research [2]. Physicochemical characterization indicates a freezing point of 28°C and a vapor pressure of 0.017 mm Hg, with the substance existing as a solid at room temperature and requiring storage at ambient conditions below 15°C in a cool, dry environment [3].

N-Nitrosoheptamethyleneimine (20917-49-1): Why Generic Substitution with Other Cyclic Nitrosamines Is Scientifically Unsound


Cyclic N-nitrosamines of varying ring sizes exhibit pronounced divergence in tumor target organ specificity, metabolic activation pathways, and carcinogenic potency, rendering them non-interchangeable in both analytical and experimental applications. N-Nitrosoheptamethyleneimine (NHMI) demonstrates a unique organotropism for esophageal and lung tissues in rodent models, whereas structurally adjacent analogs such as N-nitrosopiperidine (six-membered ring) target primarily the esophagus and N-nitrosohexamethyleneimine (seven-membered ring) induces both esophageal and liver tumors [1]. Furthermore, the metabolic fate of these compounds is ring-size dependent: the percentage of dose excreted as urinary metabolites increases with ring size, and the major dicarboxylic acid metabolite differs qualitatively between analogs (pimelic acid from NHMI versus adipic acid from N-nitrosohexamethyleneimine) [1]. For analytical reference applications, substitution with incorrect nitrosamine standards would compromise method validation due to divergent chromatographic retention times, mass spectral fragmentation patterns, and ionization efficiencies. The deuterium isotope effect observed with NHMI-α-d₂ further demonstrates that even isotopic substitution alters the compound's biological kinetics, underscoring that generic interchange of nitrosamines is scientifically unjustified [2].

N-Nitrosoheptamethyleneimine (NHMI): Quantitative Evidence of Differential Potency, Organotropism, and Metabolic Fate Relative to Structural Analogs


Comparative Tumor Latency: NHMI Versus N-Nitrosooctamethyleneimine in Rat Carcinogenesis Bioassay

NHMI demonstrates substantially shorter tumor induction latency compared to its eight-membered ring analog N-nitrosooctamethyleneimine. In a parallel feeding study where both compounds were administered to rats in drinking water at concentrations of 50 and 200 mg/liter, NHMI induced lung tumors after less than 16 weeks of treatment and esophageal tumors after 7 weeks [1]. The eight-membered analog exhibited slower tumorigenesis at equivalent doses, establishing NHMI as the more potent carcinogen in this direct head-to-head comparison [1].

Experimental Carcinogenesis Tumor Latency Cyclic Nitrosamine Potency

Deuterium Isotope Effect on NHMI Carcinogenicity: Quantitative Survival Extension with α-Deuterium Labeling

Substitution of NHMI with deuterium at the α-positions results in significantly prolonged survival in treated rats, directly demonstrating that α-C-H bond cleavage is a rate-limiting step in NHMI-mediated carcinogenesis. In a dose-response study in inbred F344 rats treated with NHMI at concentrations ranging from 1.0 to 100 mg/liter in drinking water, groups receiving α-deuterium-labeled NHMI exhibited longer survival compared to those receiving unlabeled NHMI at matched doses [1]. This differential survival provides a unique experimental control unavailable with non-deuterated analogs.

Deuterium Isotope Effect Mechanistic Carcinogenesis Rate-Limiting Step

Divergent Tumor Target Organotropism Across Cyclic Nitrosamine Series

NHMI exhibits a distinct tumor target organ profile that differs from both smaller and larger ring-size nitrosamine analogs. In rat carcinogenicity studies, N-nitrosopiperidine (six-membered ring) induces primarily esophageal tumors; N-nitrosohexamethyleneimine (seven-membered ring) induces esophageal and liver tumors; and NHMI (seven-membered azocane ring) induces esophageal and lung tumors [1]. This progression in target organ specificity with ring size demonstrates that NHMI occupies a unique position in the structure-activity landscape of alicyclic nitrosamines.

Organotropism Tumor Target Specificity Cyclic Nitrosamines

Ring-Size Dependent Urinary Metabolite Excretion and Distinct Dicarboxylic Acid Fingerprints

The metabolic processing of alicyclic nitrosamines is ring-size dependent both quantitatively and qualitatively. The percentage of administered dose excreted as urinary metabolites increases progressively with ring size across the N-nitrosopiperidine, N-nitrosohexamethyleneimine, and NHMI series [1]. Critically, the major dicarboxylic acid metabolite is ring-size specific: pimelic acid constitutes approximately 25% of the administered dose as the major urinary metabolite of NHMI, whereas adipic acid is the corresponding metabolite for N-nitrosohexamethyleneimine, and no glutaric acid was detected from N-nitrosopiperidine [1].

Metabolic Fate Urinary Metabolites Dicarboxylic Acids

Differential Genotoxic Activation by Isolated Rabbit Lung Cell Populations

NHMI induces measurable unscheduled DNA synthesis (UDS) in isolated rabbit lung Clara cells, confirming its capacity for genotoxic activation specifically within pulmonary tissue. In comparative in vitro studies with NHMI, the tobacco-specific nitrosamine NNK, and NNN, NHMI and NNK both increased UDS in Clara cells, while NNN produced only marginal effects [1]. Notably, none of the three compounds were activated to bacterial mutagens in the Salmonella mutagenicity assay when co-incubated with lung cells, indicating that the reactive metabolites are not released extracellularly [1].

Genotoxicity Unscheduled DNA Synthesis Clara Cells

N-Nitrosoheptamethyleneimine (CAS 20917-49-1): Best-Fit Research and Industrial Application Scenarios


Analytical Reference Standard for Nitrosamine Impurity Testing in Pharmaceuticals

NHMI serves as a certified reference material for the detection and quantification of nitrosamine impurities in pharmaceutical formulations, as required by regulatory frameworks including ICH M7 and regional nitrosamine guidelines. Commercial availability at purities exceeding 99.0% (GC) from suppliers such as TCI and LGC Mikromol supports method development, validation, and routine monitoring workflows employing LC-MS/MS or GC-MS platforms [1].

Experimental Pulmonary Carcinogenesis Model Development

Based on direct comparative evidence demonstrating lung tumor induction within 16 weeks of oral administration in rats, NHMI is the preferred nitrosamine tool compound for accelerated pulmonary carcinogenesis studies . Its distinct organotropism for lung and esophagus, without hepatic involvement, enables targeted investigation of pulmonary tumorigenesis pathways with reduced confounding from multi-organ carcinogenicity [1].

Mechanistic Studies of α-C-H Bond Cleavage in Nitrosamine Metabolic Activation

The documented deuterium isotope effect—where α-deuterium-labeled NHMI produces significantly longer survival compared to unlabeled NHMI—positions this compound as a unique tool for investigating the rate-limiting role of α-C-H bond oxidation in nitrosamine bioactivation . This property supports procurement of both labeled and unlabeled forms for paired experimental designs that control for metabolic activation kinetics independent of other variables.

Metabolic Biomarker Identification and Toxicological Exposure Assessment

The identification of pimelic acid as the major urinary metabolite (approximately 25% of dose) provides a compound-specific biomarker for NHMI exposure . This enables differentiation of NHMI exposure from other nitrosamine exposures in toxicological investigations, forensic analyses, and occupational monitoring programs where source attribution is required.

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